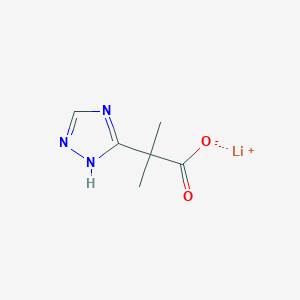

5-((2-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

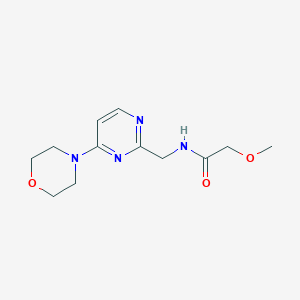

The synthesis of oxazole derivatives, including compounds similar to 5-((2-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole, involves the elaboration of the oxazole ring through reactions at the 2-methylene position. These reactions afford extended oxazoles with various substituents, demonstrating the flexibility of this scaffold for synthetic modifications. For example, α-sulfonyl anions derived from 2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole react smoothly with alkyl halides, leading to monoalkylated, dialkylated, and cyclic products. The reductive desulfonylation and subsequent modifications highlight the synthetic utility of the oxazole ring for generating complex molecules with potential biological activities (Patil & Luzzio, 2016).

Molecular Structure Analysis

The structural analysis of oxazole derivatives reveals a variety of interactions and motifs critical for their biological activity and physical properties. For instance, molecules containing oxazole rings exhibit significant hydrogen bonding, chalcogen interactions, and non-covalent contacts, such as π-π stacking and halogen bonds, contributing to their structural stability and reactivity. The crystal structure and theoretical studies, including density functional theory (DFT) calculations, provide insights into the geometrical parameters, electron distribution, and intermolecular interactions crucial for the molecular architecture and its implications on biological functions (Moreno-Fuquen et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of 5-((2-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole and related compounds encompasses a range of transformations pivotal for exploring their therapeutic potential. These transformations include nucleophilic substitutions, electrophilic additions, and cycloaddition reactions facilitated by the oxazole ring's reactivity. The presence of electron-withdrawing groups, such as sulfonyl and fluorine atoms, modulates the compound's reactivity, enabling selective reactions at specific sites on the molecule. These chemical properties are instrumental in the design and synthesis of new molecules with enhanced biological activities and selectivity (Williams & Fu, 2010).

Wissenschaftliche Forschungsanwendungen

Quantum Mechanical Studies and Light Harvesting

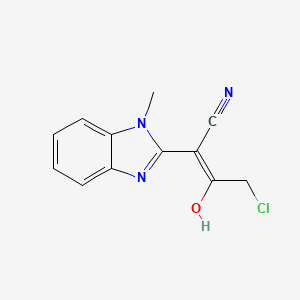

Quantum mechanical studies on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, including those similar to the compound , have shown potential applications in light harvesting. These studies, using density functional theory, suggest such compounds could play a role in the development of novel light-harvesting materials due to their energetically stable conformations and electron distribution characteristics (Mary et al., 2019).

Antibacterial Activity

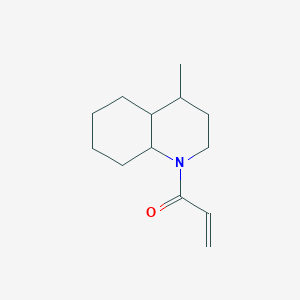

Sulfone derivatives containing 1,3,4-oxadiazole moieties, closely related to the compound of interest, have demonstrated significant antibacterial activities against rice bacterial leaf blight. These activities include inhibiting the production of extracellular polysaccharide and reducing gene expression levels of certain pathogenicity factors, highlighting their potential in agricultural applications (Shi et al., 2015).

Antimicrobial Evaluation

Heterocyclic condensed systems with bridgehead nitrogen from the thiazolo[3,2-b][1,2,4]triazoles class, which share structural motifs with the target compound, have been synthesized and shown to possess antimicrobial activity against various bacteria and yeasts. This indicates their potential use in developing new antimicrobial agents (Bărbuceanu et al., 2015).

Fluorescent Molecular Probes

Compounds related to "5-((2-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole" have been prepared as fluorescent solvatochromic dyes, showing strong solvent-dependent fluorescence. Such compounds are used to develop ultrasensitive fluorescent molecular probes for studying various biological events and processes, showcasing their application in bioimaging and diagnostics (Diwu et al., 1997).

Synthesis and Pharmacological Evaluation

Further research has focused on the synthesis and pharmacological evaluation of new compounds for potential anticonvulsant activities. These studies involve understanding the structure-activity relationships to enhance anticonvulsant efficacy, indicating the medicinal chemistry applications of such compounds (Zarghi et al., 2008).

Eigenschaften

IUPAC Name |

4-(benzenesulfonyl)-2-(4-fluorophenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F2NO3S2/c23-17-12-10-15(11-13-17)20-25-21(30(26,27)18-7-2-1-3-8-18)22(28-20)29-14-16-6-4-5-9-19(16)24/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEUAWKYQMOSDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)F)SCC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F2NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((2-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2497162.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2497165.png)

![N-[(2-chlorophenyl)methyl]-3-[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2497174.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-4-(thiophen-2-yl)thiazole-2-carboxamide](/img/structure/B2497177.png)

![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2497179.png)

![4-propyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2497180.png)

![1,8-Dioxaspiro[4.5]decan-3-one](/img/structure/B2497182.png)

![2-[Methyl(propionyl)amino]acetic acid](/img/structure/B2497183.png)